N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a key regulator of mitosis and is overexpressed in various types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.
Mécanisme D'action
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide targets the Aurora A kinase, a protein that is involved in the regulation of mitosis. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Aurora A kinase, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide disrupts the normal progression of cell division, leading to cell death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has been shown to induce mitotic arrest and apoptosis in cancer cells. It also inhibits the growth of tumors in animal models. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has shown some toxicity in preclinical studies, particularly in the bone marrow and gastrointestinal tract. This may limit its clinical use.
Orientations Futures
Further research is needed to determine the optimal dosing and scheduling of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide in clinical trials. Combination therapies with other anticancer drugs should also be explored. In addition, the development of biomarkers to predict response to N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide would be valuable in identifying patients who are most likely to benefit from treatment.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide involves several steps starting from commercially available starting materials. The first step involves the protection of 3-methylbenzoic acid with a methoxy group. This is followed by the bromination of the protected acid and subsequent substitution of the bromine with a piperazine ring. The piperazine ring is then acylated with propanoyl chloride to form the desired amide. Finally, the methoxy group is removed to obtain N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity against a variety of human cancer cell lines, including breast, lung, colon, and prostate cancer. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide has also demonstrated synergy with other anticancer drugs, such as paclitaxel and gemcitabine.
Propriétés
Nom du produit |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide |
---|---|
Formule moléculaire |
C21H24ClN3O2 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-3-20(26)25-11-9-24(10-12-25)19-8-7-17(14-18(19)22)23-21(27)16-6-4-5-15(2)13-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,23,27) |
Clé InChI |
GLGLIWWTUFZHBV-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C)Cl |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.